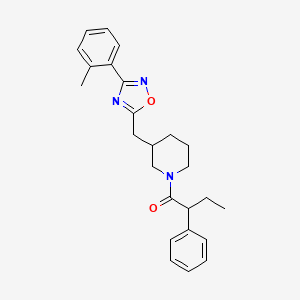

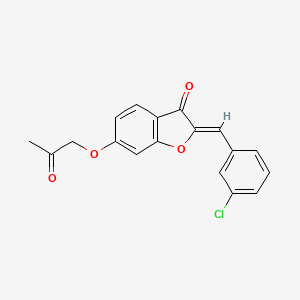

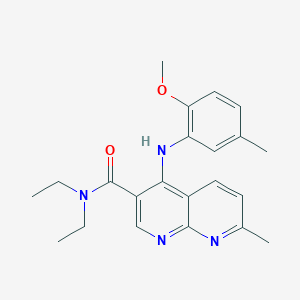

2-Phenyl-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)butan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-Phenyl-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)butan-1-one" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of the 1,2,4-oxadiazole moiety and piperidine ring. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, properties, and potential applications.

Synthesis Analysis

The synthesis of related oxadiazole compounds involves multiple steps, starting with the reaction of benzenesulfonyl chloride with ethyl isonipecotate to yield intermediates that are further reacted with various substituted bromoacetamides in the presence of a weak base and polar aprotic solvent to produce N-substituted derivatives of oxadiazole compounds . This suggests that the synthesis of the compound may also involve a multi-step process, potentially starting with similar sulfonyl intermediates and involving the use of substituted bromoacetamides.

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives can be confirmed using techniques such as 1H-NMR, IR, and mass spectral data . Additionally, crystal structure studies and computational density functional theory (DFT) calculations can provide insights into the reactive sites and the nature of the molecules, as seen in the study of novel piperazine derivatives . These methods could be applied to analyze the molecular structure of "2-Phenyl-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)butan-1-one" to understand its conformation and reactive sites.

Chemical Reactions Analysis

The oxadiazole and piperidine moieties in the compound suggest that it may participate in various chemical reactions. The oxadiazole ring is known for its nucleophilic and electrophilic sites, which can be involved in hydrogen bonding and other intermolecular interactions . The piperidine ring, being a secondary amine, could also engage in reactions typical of amines, such as alkylation or acylation.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives can be influenced by their molecular structure. For instance, the presence of intermolecular hydrogen bonds can contribute to the crystal packing of these compounds . The piperidine ring, when part of a larger structure, can affect the compound's solubility, boiling point, and stability. The specific properties of "2-Phenyl-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)butan-1-one" would need to be determined experimentally, but it is likely that they would be consistent with the behaviors observed in similar compounds.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Synthesis Techniques : Research has detailed the synthesis of modified aza heterocycles, including 1,2,4-oxadiazoles, which are achieved through reactions involving piperidine, pyrrolidine, and morpholine, offering pathways for developing new compounds with potential biological activities (Tyrkov, 2006).

- Structural Elucidation : Studies on 1,3,4-oxadiazole derivatives, including X-ray diffraction and DFT calculations, shed light on the molecular structure and reactive sites of these compounds. Such analyses are crucial for understanding the chemical behavior and optimizing the compounds for specific applications (Kumara et al., 2017).

Biological Activities

- Antibacterial and Antioxidant Properties : Compounds bearing the 1,3,4-oxadiazole moiety have been synthesized and evaluated for their biological activities. Studies highlight their moderate to significant antibacterial and antioxidant activities, indicating potential applications in developing new therapeutic agents (Khalid et al., 2016); (Mallesha et al., 2014).

- Enzyme Inhibition : Research also points to the enzyme inhibitory effects of certain 1,2,4-oxadiazole derivatives, opening avenues for their use in treating diseases where such inhibition can be therapeutically beneficial (Cao et al., 2019).

Potential Anticancer Applications

- Apoptosis Induction : Novel apoptosis inducers have been identified among 1,2,4-oxadiazole derivatives, highlighting their potential as anticancer agents. This discovery is significant, given the crucial role of apoptosis in cancer treatment, and points to the therapeutic potential of these compounds (Zhang et al., 2005).

Propriétés

IUPAC Name |

1-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-2-phenylbutan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O2/c1-3-21(20-12-5-4-6-13-20)25(29)28-15-9-11-19(17-28)16-23-26-24(27-30-23)22-14-8-7-10-18(22)2/h4-8,10,12-14,19,21H,3,9,11,15-17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPEKPDODVUNVFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CC=CC=C4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyl-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)butan-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(Naphthalen-1-yl)methyl]-3-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}urea](/img/structure/B2549108.png)

![methyl 2-{[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate](/img/structure/B2549110.png)

![2-Chloro-N-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]acetamide](/img/structure/B2549120.png)

![N-cyclohexyl-2-[[2-(4-fluorophenyl)-4-(4-fluorophenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]acetamide](/img/structure/B2549124.png)

![1-(4-fluorobenzo[d]thiazol-2-yl)-N-methoxyazetidine-3-carboxamide](/img/structure/B2549126.png)

![2-chloro-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B2549129.png)